Propyl[1-(pyridin-3-YL)ethyl]amine
Description
Propyl[1-(pyridin-3-YL)ethyl]amine is a nitrogen-containing heterocyclic compound featuring a pyridine ring substituted at the 3-position with an ethyl group, which is further bonded to a propylamine chain. Its molecular formula is C₁₀H₁₅N₂, with a molecular weight of 163.24 g/mol. This structure suggests applications in coordination chemistry (as a ligand) or medicinal chemistry (as a bioactive scaffold). Its crystallographic characterization may rely on tools like SHELXL for refinement and structure validation protocols to ensure accuracy .
Properties
Molecular Formula |
C10H16N2 |
|---|---|
Molecular Weight |
164.25 g/mol |
IUPAC Name |
N-(1-pyridin-3-ylethyl)propan-1-amine |
InChI |
InChI=1S/C10H16N2/c1-3-6-12-9(2)10-5-4-7-11-8-10/h4-5,7-9,12H,3,6H2,1-2H3 |
InChI Key |
PLGIGLXQHMVTLN-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(C)C1=CN=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl[1-(pyridin-3-YL)ethyl]amine can be synthesized through several methods. One common approach involves the reaction of 3-pyridinecarboxaldehyde with propylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, with the temperature maintained at around 25°C. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Propyl[1-(pyridin-3-YL)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyridine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in substitution reactions, where the pyridine ring undergoes electrophilic or nucleophilic substitution, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogenating agents, alkylating agents; reactions may require catalysts and specific temperature control.
Major Products
The major products formed from these reactions include various pyridine derivatives, reduced amine compounds, and substituted pyridine compounds, depending on the specific reaction pathway and conditions.
Scientific Research Applications
Scientific Research Applications
Propyl[1-(pyridin-3-yl)ethyl]amine can be employed in various scientific research fields:
- Chemistry It serves as an intermediate in synthesizing complex organic molecules.
- Biology This compound can be used to study biological pathways and mechanisms.
- Industry It may be used in producing specialty chemicals and materials.
Potential Applications
This compound has several potential applications:
- Medicinal Chemistry It can be a building block for synthesizing pharmaceutical compounds.
- Materials Science It can be used to create new polymers and materials.
- Catalysis It can act as a ligand in metal catalysis.
Interaction Studies
Interaction studies are essential for understanding how this compound interacts with biological macromolecules. Techniques used in these studies include:
- Spectroscopy It helps to identify binding sites and mechanisms.
- Computational modeling It simulates molecular interactions.
Such studies help elucidate the therapeutic potential and mechanisms of action of this compound.
Analogues
Several compounds exhibit structural similarities to this compound:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1-(Pyridin-2-yl)ethylamine | Pyridine ring with ethylamine | Known for neuroprotective effects |
| 4-(Ethoxy)phenethylamine | Ethoxy group attached to phenethyl | Exhibits significant antidepressant properties |
| 2-(Amino)phenol | Amino group on phenolic ring | Antioxidant properties |
| 1-(Pyridin-3-yl)propan-1-one | Pyridine ring with ketone | Potential anticancer activity |
Mechanism of Action
The mechanism of action of Propyl[1-(pyridin-3-YL)ethyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key Observations :
- Side Chain Length : Longer alkyl chains (e.g., butyl vs. propyl) increase lipophilicity but reduce aqueous solubility. The propyl chain in the target compound balances these properties.
- Functional Groups : The trimethylsilyl group in ’s compound introduces significant steric bulk and hydrophobicity, contrasting with the polar amine in the target compound .
Physicochemical and Electronic Properties
- Basicity : The lone pair on the pyridine nitrogen (pKa ~5-6) is less basic than aliphatic amines (pKa ~9-11). The propylamine side chain may enhance solubility in acidic conditions via protonation.
- Hydrogen Bonding: The amine group enables hydrogen bonding, a feature absent in non-amine analogs (e.g., trimethylsilyl derivatives). This could influence crystallinity or biological interactions.
Crystallographic and Validation Considerations
- Validation Metrics : Tools highlighted in ensure geometric accuracy (e.g., bond lengths, angles) and detect disorders, critical for confirming the integrity of such flexible amines .
Biological Activity
Propyl[1-(pyridin-3-YL)ethyl]amine is a synthetic compound recognized for its potential biological activities, particularly in medicinal chemistry. Its unique structure, comprising a propyl group and a pyridine ring substituted with an ethylamine moiety, suggests various interactions with biological systems. This article reviews the synthesis, biological activity, mechanisms of action, and potential therapeutic applications of this compound.
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Reaction with 3-Pyridinecarboxaldehyde : This method involves reacting 3-pyridinecarboxaldehyde with propylamine in the presence of reducing agents like sodium borohydride under mild conditions (25°C). The product is purified via distillation or recrystallization.
- Industrial Production : In industrial settings, continuous flow reactors may be utilized to ensure consistent quality and yield. Advanced purification techniques such as chromatography are often employed.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. This interaction can modulate their activity, influencing several biological pathways including:
- Signal Transduction : The compound may affect cellular signaling pathways.
- Gene Expression Regulation : It could influence gene expression patterns.
- Metabolic Processes : The compound may alter metabolic activities within cells.
Pharmacological Potential
Research indicates that this compound exhibits significant pharmacological potential in various areas:
- Antimicrobial Activity : Studies have shown that compounds containing nitrogen-based heterocycles like pyridine derivatives often display notable antibacterial properties. For instance, related compounds have demonstrated efficacy against N. meningitidis and H. influenzae .
- Neuroprotective Effects : Similar compounds have been noted for their neuroprotective properties, suggesting that this compound may also offer benefits in neurological disorders .
- Anticancer Activity : The compound's structural features could enhance its effectiveness in targeting cancer cells, potentially leading to the development of new anticancer therapies .
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, the following table summarizes key features:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1-(Pyridin-2-yl)ethylamine | Pyridine ring with ethylamine | Known for neuroprotective effects |
| 4-(Ethoxy)phenethylamine | Ethoxy group attached to phenethyl | Exhibits significant antidepressant properties |
| 2-(Amino)phenol | Amino group on phenolic ring | Antioxidant properties |
| 1-(Pyridin-3-yl)propan-1-one | Pyridine ring with ketone | Potential anticancer activity |
The propyl group in this compound enhances its solubility and bioavailability, which may improve its pharmacological profile compared to these structurally similar compounds .
Case Studies and Research Findings
Recent studies have explored the biological activities of various derivatives of amines similar to this compound:
- Antichlamydial Activity : Research indicated that certain pyridine derivatives exhibited selective activity against Chlamydia, providing a basis for developing targeted treatments .
- In Vivo Efficacy : A study highlighted the compound's potential in murine models for tuberculosis treatment, demonstrating significant efficacy against M. tuberculosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
